molecular formula C24H42N4O2 B10904620 N'~1~,N'~2~-bis[4-(2-methylbutan-2-yl)cyclohexylidene]ethanedihydrazide

N'~1~,N'~2~-bis[4-(2-methylbutan-2-yl)cyclohexylidene]ethanedihydrazide

Cat. No.: B10904620
M. Wt: 418.6 g/mol
InChI Key: JPZYKMVHQBWYAM-UHFFFAOYSA-N
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Description

N’~1~,N’~2~-bis[4-(2-methylbutan-2-yl)cyclohexylidene]ethanedihydrazide is a complex organic compound with the molecular formula C24H42N4O2 This compound is known for its unique structure, which includes two cyclohexylidene groups and a central ethanedihydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~2~-bis[4-(2-methylbutan-2-yl)cyclohexylidene]ethanedihydrazide typically involves the reaction of 4-(2-methylbutan-2-yl)cyclohexanone with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to yield the final product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: 60-80°C

    Catalyst: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~2~-bis[4-(2-methylbutan-2-yl)cyclohexylidene]ethanedihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclohexylidene groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

    Oxidation Products: Corresponding oxides and ketones

    Reduction Products: Reduced hydrazide derivatives

    Substitution Products: Halogenated or alkylated derivatives

Scientific Research Applications

N’~1~,N’~2~-bis[4-(2-methylbutan-2-yl)cyclohexylidene]ethanedihydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’~1~,N’~2~-bis[4-(2-methylbutan-2-yl)cyclohexylidene]ethanedihydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety is known to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its cyclohexylidene groups may interact with cellular membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~2~-bis[4-(2-methylbutan-2-yl)cyclohexylidene]ethanediamine
  • N’~1~,N’~2~-bis[4-(2-methylbutan-2-yl)cyclohexylidene]ethanedicarboxamide

Uniqueness

N’~1~,N’~2~-bis[4-(2-methylbutan-2-yl)cyclohexylidene]ethanedihydrazide is unique due to its specific combination of cyclohexylidene and ethanedihydrazide moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C24H42N4O2

Molecular Weight

418.6 g/mol

IUPAC Name

N,N'-bis[[4-(2-methylbutan-2-yl)cyclohexylidene]amino]oxamide

InChI

InChI=1S/C24H42N4O2/c1-7-23(3,4)17-9-13-19(14-10-17)25-27-21(29)22(30)28-26-20-15-11-18(12-16-20)24(5,6)8-2/h17-18H,7-16H2,1-6H3,(H,27,29)(H,28,30)

InChI Key

JPZYKMVHQBWYAM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(=NNC(=O)C(=O)NN=C2CCC(CC2)C(C)(C)CC)CC1

Origin of Product

United States

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